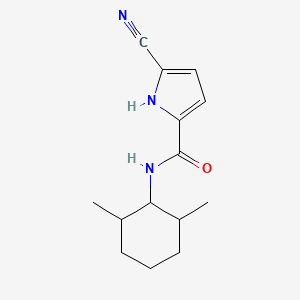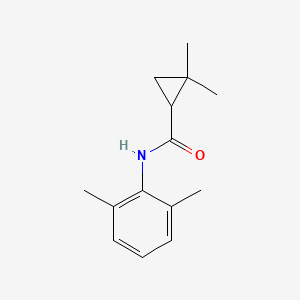![molecular formula C14H18FNO2 B7151186 N-[3-(2-fluoroethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7151186.png)
N-[3-(2-fluoroethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-fluoroethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxamide is an organic compound that belongs to the class of cyclopropane carboxamides. This compound is characterized by the presence of a fluoroethoxy group attached to a phenyl ring, which is further connected to a cyclopropane ring substituted with two methyl groups and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-fluoroethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxamide typically involves multiple steps:
-
Formation of the Fluoroethoxyphenyl Intermediate: : The initial step involves the preparation of 3-(2-fluoroethoxy)phenyl bromide. This can be achieved by reacting 3-bromophenol with 2-fluoroethanol in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide.
-
Cyclopropane Ring Formation: : The next step involves the formation of the cyclopropane ring. This can be done by reacting the fluoroethoxyphenyl intermediate with 2,2-dimethylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
-
Carboxamide Formation: : The final step involves the conversion of the carboxylic acid chloride to the carboxamide. This can be achieved by reacting the intermediate with ammonia or an amine in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : N-[3-(2-fluoroethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxamide can undergo oxidation reactions, particularly at the phenyl ring and the cyclopropane ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, targeting the carboxamide group to form the corresponding amine.
-
Substitution: : The fluoroethoxy group can be substituted with other nucleophiles such as thiols or amines under appropriate conditions, often using a catalyst like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Palladium on carbon as a catalyst, nucleophiles like thiols or amines in an inert solvent.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of thioether or amine-substituted derivatives.
Scientific Research Applications
N-[3-(2-fluoroethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxamide has several applications in scientific research:
-
Medicinal Chemistry: : The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its ability to interact with specific receptors in the brain.
-
Biological Research: : It is used in studies involving receptor binding assays and cellular signaling pathways to understand its mechanism of action and potential therapeutic effects.
-
Industrial Applications: : The compound is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(2-fluoroethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethoxy group enhances its binding affinity to these targets, while the cyclopropane ring provides structural rigidity, contributing to its biological activity. The compound may modulate signaling pathways by binding to receptors, leading to changes in cellular responses.
Comparison with Similar Compounds
N-[3-(2-fluoroethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxamide can be compared with other similar compounds, such as:
-
N-[3-(2-fluoroethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid: : This compound lacks the carboxamide group, which may result in different biological activity and binding properties.
-
N-[3-(2-chloroethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxamide: : The substitution of the fluoro group with a chloro group can affect the compound’s reactivity and interaction with molecular targets.
-
This compound analogs: : Variations in the substituents on the phenyl ring or the cyclopropane ring can lead to differences in pharmacological properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic benefits.
Properties
IUPAC Name |
N-[3-(2-fluoroethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-14(2)9-12(14)13(17)16-10-4-3-5-11(8-10)18-7-6-15/h3-5,8,12H,6-7,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYNCUZXOKQVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC2=CC(=CC=C2)OCCF)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-[(4-chlorophenyl)methyl]-3-oxopiperazine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one](/img/structure/B7151111.png)

![5-[4-(1-ethylpyrazol-4-yl)piperidine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one](/img/structure/B7151121.png)
![N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7151124.png)
![N-[4-(3-fluorophenyl)oxan-4-yl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7151131.png)
![1-[(3,4-Diethoxyphenyl)methyl]-3-(triazol-1-ylmethyl)piperidine](/img/structure/B7151161.png)
![N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7151165.png)

![N,1-dimethyl-4-[3-(triazol-1-ylmethyl)piperidin-1-yl]sulfonylpyrrole-2-carboxamide](/img/structure/B7151172.png)

![N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7151183.png)
![N-carbamoyl-2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide](/img/structure/B7151197.png)
![5-[1-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]ethyl]-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B7151204.png)
